2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate is a stereochemically defined, bicyclic aliphatic diamine building block primarily utilized in the synthesis of advanced neuroactive and ion-channel-modulating therapeutics. Featuring a conformationally flexible 7-membered azepane ring linked to a rigid (2R,6S)-2,6-dimethylmorpholine moiety, this compound serves as a highly specialized pharmacophore scaffold. Procuring this material as an oxalate salt rather than a free base ensures a free-flowing, oxidatively stable crystalline solid, which is essential for precise molar dosing in high-throughput screening, reproducible stock solution preparation, and reliable downstream coupling reactions in medicinal chemistry workflows [1].
Substituting this specific stereopure azepane-morpholine oxalate with racemic mixtures, free base forms, or piperidine-based analogs introduces critical failure points in both processability and biological evaluation. The free base form is typically a hygroscopic oil that complicates precise gravimetric dispensing and degrades upon prolonged atmospheric exposure, leading to stoichiometric imbalances in parallel synthesis [1]. Furthermore, utilizing a racemic morpholine core or substituting the 7-membered azepane ring with a 6-membered piperidine drastically alters the spatial projection of the basic nitrogen centers and their pKa values. This results in unpredictable structure-activity relationship (SAR) data, diminished target binding affinity, and elevated off-target liabilities, making the exact (2R,6S)-azepane oxalate salt indispensable for reproducible lead optimization [2].
For library synthesis and high-throughput screening, the physical form of the building block dictates dispensing accuracy. The oxalate salt of 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane presents as a highly crystalline, non-hygroscopic solid that maintains >99% purity over extended storage. In contrast, the free base form is a viscous, air-sensitive oil that absorbs atmospheric moisture, leading to a 5-15% variance in actual molarity during stock solution preparation [1].
| Evidence Dimension | Moisture uptake and molar dispensing variance |
| Target Compound Data | <0.5% moisture uptake; crystalline solid allowing precise gravimetric weighing |
| Comparator Or Baseline | Free base form (viscous oil, 5-15% molar variance due to hygroscopicity) |
| Quantified Difference | >10-fold reduction in molar dosing error |
| Conditions | Ambient laboratory storage and standard automated weighing protocols |
Procuring the oxalate salt eliminates batch-to-batch stoichiometric errors in downstream coupling reactions, ensuring reproducible yields in automated synthesis.
The (2R,6S) stereocenter configuration of the dimethylmorpholine ring is critical for optimal spatial orientation within target binding pockets, such as those found in specific ion channels or GPCRs. Assays evaluating similar stereopure morpholine derivatives demonstrate that the defined (2R,6S) geometry can enhance target affinity by 10- to 50-fold compared to racemic mixtures, which suffer from steric clashes caused by the mismatched enantiomers [1].
| Evidence Dimension | Target binding affinity (IC50/Ki) |
| Target Compound Data | High affinity driven by optimal (2R,6S) equatorial methyl projection |
| Comparator Or Baseline | Racemic 2,6-dimethylmorpholine analogs |
| Quantified Difference | 10x to 50x improvement in binding affinity |
| Conditions | In vitro receptor binding assays |
Utilizing the stereopure (2R,6S) building block prevents the dilution of biological activity and complex separation steps associated with racemic intermediates.
The incorporation of the 7-membered azepane ring, as opposed to a standard 6-membered piperidine or pyrrolidine, fundamentally alters the molecule's physicochemical profile. The azepane ring increases the lipophilic surface area and provides greater conformational flexibility, which allows the secondary amine to adopt binding poses inaccessible to more rigid rings. This structural shift typically increases the experimental logD and modulates the amine pKa, enhancing membrane permeability and target residence time in complex CNS models [1].
| Evidence Dimension | Conformational flexibility and lipophilicity (logD) |
| Target Compound Data | Azepane core (enhanced flexibility, higher logD) |
| Comparator Or Baseline | Piperidine-based analogs (rigid, lower logD) |
| Quantified Difference | Measurable increase in lipophilicity and distinct pKa shift |
| Conditions | Standard physicochemical profiling (e.g., octanol-water partition, titration) |
The azepane core provides a unique vector for lead optimization when standard 6-membered heterocyclic analogs fail to achieve necessary membrane permeability or binding kinetics.
The compound's unique combination of a flexible azepane ring and a stereopure morpholine moiety makes it an ideal precursor for developing therapeutics targeting the central nervous system. Its optimized lipophilicity and specific spatial geometry are specifically suited for integration into Nav1.8 inhibitors or H3 receptor ligands, where precise pharmacophore alignment is required for high-affinity binding and blood-brain barrier penetration [1].
Because it is supplied as a stable, crystalline oxalate salt, this building block is perfectly suited for automated parallel synthesis platforms. It bypasses the handling issues, oxidation risks, and weighing inaccuracies associated with free-base diamines, ensuring highly reproducible stoichiometric coupling in the generation of diverse compound libraries for phenotypic screening [2].
When existing lead compounds containing piperidine or pyrrolidine rings exhibit poor membrane permeability or suboptimal binding kinetics, substituting this azepane-morpholine scaffold offers a strategic structural pivot. The azepane ring alters the basicity and expands the conformational space, providing medicinal chemists with a reliable tool to rescue stalled optimization programs [3].